1,8-Dimethylphenanthrene

CAS No.: 7372-87-4

Cat. No.: VC3875780

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7372-87-4 |

|---|---|

| Molecular Formula | C16H14 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1,8-dimethylphenanthrene |

| Standard InChI | InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3 |

| Standard InChI Key | LPHQUKCANLSJRU-UHFFFAOYSA-N |

| SMILES | CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C |

| Canonical SMILES | CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C |

Introduction

Chemical Structure and Physicochemical Properties

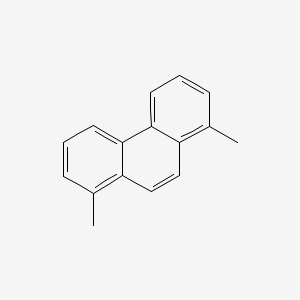

The structure of 1,8-dimethylphenanthrene consists of three fused benzene rings with methyl groups at the 1- and 8-positions (Figure 1). This equatorial substitution pattern distinguishes it from other isomers, such as 1,4-dimethylphenanthrene (CAS 22349-59-3), which has a melting point of 50°C . The spatial arrangement of methyl groups impacts intermolecular interactions, solubility, and reactivity.

Table 1: Key Physicochemical Properties of 1,8-Dimethylphenanthrene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.29 g/mol | |

| Density | 1.084 g/cm³ | |

| Boiling Point | 369.6°C (760 mmHg) | |

| Refractive Index | 1.676 | |

| Flash Point | 168.4°C | |

| Vapor Pressure (25°C) | mmHg |

The compound’s low water solubility and high lipophilicity (log estimated >5) suggest a propensity for bioaccumulation in lipid-rich tissues . Its refractive index of 1.676 indicates strong light-bending properties, relevant to spectroscopic identification.

Analytical Characterization

Advanced spectroscopic techniques are essential for characterizing 1,8-dimethylphenanthrene. Gas chromatography-mass spectrometry (GC-MS) reveals a molecular ion peak at 206.10955, consistent with its molecular formula . The compound’s InChIKey (LPHQUKCANLSJRU-UHFFFAOYSA-N) and SMILES notation (Cc1cccc2c3cccc(C)c3ccc12) provide unique identifiers for database searches . Nuclear magnetic resonance (NMR) spectroscopy would further resolve the positions of methyl groups, with -NMR showing distinct signals for aromatic protons and methyl resonances in the δ 2.3–2.6 ppm range.

Table 2: Spectroscopic Data for 1,8-Dimethylphenanthrene

| Technique | Data | Source |

|---|---|---|

| GC-MS | Molecular ion 206.10955; SPLASH: splash10-0a4i-0290000000 | |

| InChI | InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3 | |

| SMILES | Cc1cccc2c3cccc(C)c3ccc12 |

Environmental Impact and Applications

Alkylated PAHs like 1,8-dimethylphenanthrene are abundant in crude oil and diesel exhaust, contributing to long-term environmental contamination. Their persistence stems from low water solubility and resistance to microbial degradation. In aquatic systems, these compounds adsorb to sediments, posing risks to benthic organisms. Notably, the increased AhR activation potency of methylated phenanthrenes suggests they may exacerbate endocrine disruption and carcinogenesis in wildlife .

Potential applications include:

-

Biomarker Development: Monitoring 1,8-dimethylphenanthrene levels in sediments to assess petroleum pollution.

-

Toxicology Studies: Using this compound as a model to investigate AhR-mediated toxicity mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume